![molecular formula C12H8Br2O3 B3012030 2,4-Dibromo-6-methylphenyl furan-2-carboxylate CAS No. 325811-49-2](/img/structure/B3012030.png)
2,4-Dibromo-6-methylphenyl furan-2-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2,4-Dibromo-6-methylphenyl furan-2-carboxylate” consists of a furan ring attached to a phenyl ring with two bromine atoms and one methyl group. The exact structure can be determined using techniques such as 1D and 2D NMR spectroscopic studies .Scientific Research Applications
- Polyethylene Furandicarboxylate (PEF) : 2,4-Dibromo-6-methylphenyl furan-2-carboxylate can serve as a precursor for PEF, a bio-based polymer. PEF exhibits excellent gas barrier properties, making it an attractive alternative to petroleum-derived polyethylene terephthalate (PET) in beverage bottles and packaging .
Polymer Chemistry and Materials Science
Mechanism of Action
Target of Action
Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
For instance, benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Furan derivatives, in general, are known for their remarkable therapeutic efficacy , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Furan derivatives, in general, are known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
The stability and reactivity of furan derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemical species .
properties
IUPAC Name |
(2,4-dibromo-6-methylphenyl) furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O3/c1-7-5-8(13)6-9(14)11(7)17-12(15)10-3-2-4-16-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEZVUWJGDFTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=CC=CO2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-methylphenyl furan-2-carboxylate |
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